molecular formula C28H24FNO7 B11052753 N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11052753
M. Wt: 505.5 g/mol
InChI Key: MWHWMPJNCVZHPM-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that features a diverse array of functional groups, including fluorophenyl, hydroxy, oxo, chromenyl, methoxy, and benzodioxolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the core chromenyl structure, followed by the introduction of the fluorophenyl and benzodioxolyl groups through various coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, such as using amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 under mild conditions.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
  • N-[2-(4-bromophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is unique due to the presence of the fluorophenyl group, which can enhance its bioactivity and stability compared to its chlorinated or brominated analogs. The combination of functional groups in this compound also provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C28H24FNO7

Molecular Weight

505.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C28H24FNO7/c1-34-22-12-17(13-23-27(22)36-15-35-23)20(14-24(31)30-11-10-16-6-8-18(29)9-7-16)25-26(32)19-4-2-3-5-21(19)37-28(25)33/h2-9,12-13,20,32H,10-11,14-15H2,1H3,(H,30,31)

InChI Key

MWHWMPJNCVZHPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)NCCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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